![molecular formula C11H17BrN4O B13253610 4-Bromo-2-methyl-5-{[(piperidin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one](/img/structure/B13253610.png)
4-Bromo-2-methyl-5-{[(piperidin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-methyl-5-{[(piperidin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one is a complex organic compound with a molecular formula of C11H17BrN4O This compound is characterized by the presence of a bromine atom, a methyl group, and a piperidinylmethylamino group attached to a dihydropyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methyl-5-{[(piperidin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Methylation: The addition of a methyl group to the brominated intermediate.
Cyclization: Formation of the dihydropyridazinone ring structure through intramolecular cyclization.
Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methyl-5-{[(piperidin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.
Scientific Research Applications
4-Bromo-2-methyl-5-{[(piperidin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methyl-5-{[(piperidin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-methyl-5-{[(piperidin-2-yl)methyl]amino}-2,3-dihydropyridazin-3-one
- 4-Bromo-2-methyl-5-{[(piperidin-4-yl)methyl]amino}-2,3-dihydropyridazin-3-one
Uniqueness
4-Bromo-2-methyl-5-{[(piperidin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one is unique due to the specific position of the piperidinylmethylamino group, which can significantly influence its chemical reactivity and biological activity. This positional specificity can result in distinct interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H17BrN4O |
|---|---|
Molecular Weight |
301.18 g/mol |
IUPAC Name |
4-bromo-2-methyl-5-(piperidin-3-ylmethylamino)pyridazin-3-one |
InChI |
InChI=1S/C11H17BrN4O/c1-16-11(17)10(12)9(7-15-16)14-6-8-3-2-4-13-5-8/h7-8,13-14H,2-6H2,1H3 |
InChI Key |
VBSTZYOZBZDLTP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)NCC2CCCNC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


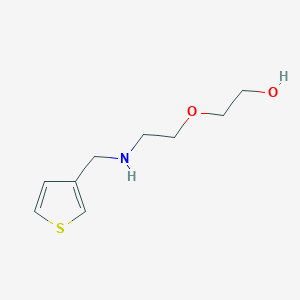
![2-{[(2,6-Dichlorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13253534.png)
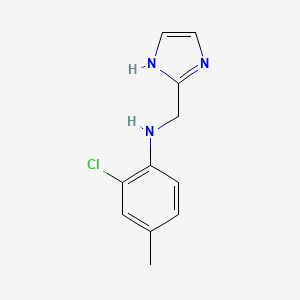

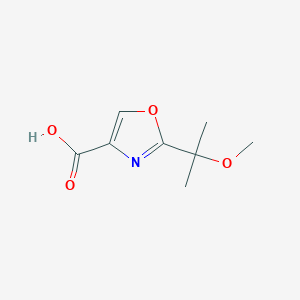
![2-[(Pentan-3-yl)amino]cyclohexan-1-ol](/img/structure/B13253561.png)
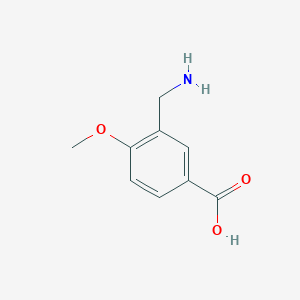
![(1-Cyclopropylethyl)[3-(dimethylamino)-2,2-dimethylpropyl]amine](/img/structure/B13253565.png)
![1-(1-Cyclopropyl-1h-benzo[d]imidazol-2-yl)-N-methylmethanamine](/img/structure/B13253579.png)
![Methyl 3-[(piperidin-3-yl)methanesulfonyl]propanoate](/img/structure/B13253584.png)
![{1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol](/img/structure/B13253592.png)

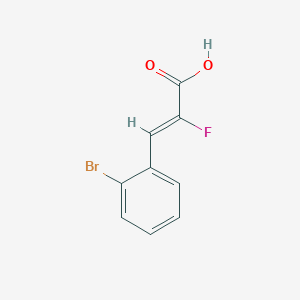
![2-[(4,4-Dimethylcyclohexyl)amino]propan-1-ol](/img/structure/B13253602.png)
